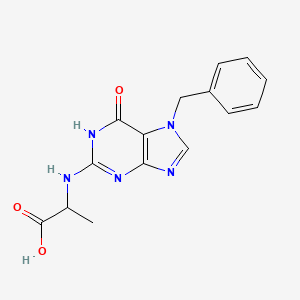
N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ACPCA and has been found to have a number of interesting properties that make it useful for a variety of applications.
作用机制
The mechanism of action of ACPCA involves the inhibition of the uptake of dopamine and norepinephrine. This compound binds to the transporters that are responsible for the uptake of these neurotransmitters, which prevents them from being taken up by the cells that they are meant to act on. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a number of effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPCA are complex and depend on a number of factors. Some of the most important effects include an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased activity in certain parts of the brain. This can have a number of effects on various physiological processes, including mood, attention, and motivation.
实验室实验的优点和局限性
One of the main advantages of using ACPCA in lab experiments is its selectivity for dopamine and norepinephrine transporters. This can make it useful for studying the function of these neurotransmitters in various physiological processes. However, one of the main limitations of using ACPCA is its potential toxicity, which can limit its usefulness in certain types of experiments.
未来方向
There are a number of future directions that could be explored in the study of ACPCA. Some of the most promising areas of research include the development of new analogs that have improved selectivity and reduced toxicity, as well as the use of ACPCA in the study of various neurological and psychiatric disorders. Additionally, the use of ACPCA in combination with other compounds could lead to new insights into the function of various neurotransmitters in the brain.
合成方法
The synthesis of ACPCA involves a number of steps that have been developed over time. One of the most common methods involves the reaction of cyclohexylmethylamine with propargyl bromide to form N-propargylcyclohexylmethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form ACPCA.
科学研究应用
ACPCA has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves the use of ACPCA as a tool for studying the function of certain neurotransmitters in the brain. This compound has been found to selectively inhibit the uptake of dopamine and norepinephrine, which can be useful for studying the role of these neurotransmitters in various physiological processes.
属性
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-prop-2-enyl-N-prop-2-ynylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-12-20(13-4-2)19(23)17-10-11-18(22)21(15-17)14-16-8-6-5-7-9-16/h1,4,16-17H,2,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBIHHFMOXCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(2,4-dihydroxy-5-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6098471.png)
acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6098478.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6098490.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6098495.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B6098501.png)

![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
![1,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6098548.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)


